Home > Products > Building Blocks P14477 > 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine - 1227958-56-6

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Catalog Number: EVT-1457899
CAS Number: 1227958-56-6
Molecular Formula: C11H5BrCl2N4
Molecular Weight: 343.993
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine

Compound Description: This compound served as the basis for structure-activity relationship studies against rhinovirus type 1B. It exhibited significant antiviral activity with an IC50 of 0.03 μM. []

Relevance: This compound shares a core 9H-purine structure with 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. Both compounds feature substitutions at the 6-, 8-, and 9- positions of the purine ring, making them structurally related and useful for understanding how modifications at these positions affect biological activity. []

8-Bromo-6-(dimethylamino)-2-(trifluoromethyl)-9H-purine (1)

Compound Description: This compound served as the starting point for the synthesis of several derivatives for structure-activity relationship studies against influenza A virus. []

Relevance: This compound exhibits a high degree of structural similarity to 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. Both compounds share a core 9H-purine scaffold with a bromine atom at the 8-position and a dialkylamino group at the 6-position. This similarity makes them closely related and highlights the impact of substituent modifications on antiviral activity. []

8-Amino-6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine (3)

Compound Description: This 8-amino analog displayed notable activity against rhinovirus type 1B with an IC50 of 0.36 μM. []

Relevance: Similar to 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, this compound belongs to the 8-substituted-9-(substituted benzyl)-6-(dimethylamino)-9H-purine series. The shared core structure and the variation in the 8-position substituent provide valuable insights into the structure-activity relationship for antiviral activity within this class of compounds. []

8-Bromo-9-(3-formamidobenzyl)-6-(dimethylamino)-9H-purine (16)

Compound Description: This compound exhibited high binding affinity for the benzodiazepine receptor (BZR) in rat brain tissue with an IC50 of 0.011 μM. It displayed 1000-fold greater potency compared to the parent 9-benzyl-6-(dimethylamino)-9H-purine. []

9-(2-Phosphonomethoxyethyl)-2,6-diamino-[8-3H]purine (4)

Compound Description: This compound is a 3H-labeled acyclic nucleoside phosphonate. It was synthesized to study the stability of the tritium label on the purine ring. []

Relevance: This compound highlights the significance of the purine scaffold present in 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. Although 9-(2-Phosphonomethoxyethyl)-2,6-diamino-[8-3H]purine is an acyclic nucleoside phosphonate, it shares the core 2,6-diaminopurine moiety with the target compound. This commonality emphasizes the importance of the purine core as a building block for various biologically active compounds. []

Overview

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a synthetic compound that belongs to the purine class of heterocyclic compounds. This compound is characterized by its complex structure, which includes bromine and dichlorophenyl substituents. The molecular formula for this compound is C11H5BrCl2N4C_{11}H_5BrCl_2N_4 and it has a molecular weight of approximately 343.994 g/mol. Its unique structure and properties make it a subject of interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Source

The compound can be sourced from chemical suppliers such as Sigma-Aldrich, VWR, and BenchChem, which provide detailed specifications and certificates of analysis for research purposes .

Classification

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is classified as a purine derivative. Purines are a group of organic compounds that play essential roles in biochemistry, including serving as the building blocks of nucleic acids (DNA and RNA) and as energy carriers (ATP). This compound's specific classification within the purine family allows it to interact with biological systems in unique ways, making it valuable for drug development.

Synthesis Analysis

The synthesis of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine typically involves several steps that utilize various reagents and conditions.

Methods:

  1. Starting Materials: The synthesis often begins with 9H-purine derivatives, which can be modified through halogenation and substitution reactions.
  2. Bromination: The introduction of bromine at the 6-position can be achieved through electrophilic aromatic substitution using brominating agents.
  3. Chlorination: The dichlorophenyl group is introduced at the 8-position via nucleophilic substitution reactions involving chlorinated phenolic compounds.

Technical Details:
The synthesis may involve techniques such as microwave-assisted reactions or solvent-free conditions to enhance yields and reduce reaction times. For example, using potassium carbonate as a base in dimethylformamide can facilitate the formation of desired products under controlled temperatures .

Molecular Structure Analysis

The molecular structure of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine features a purine ring system with specific substituents:

  • Purine Core: The central structure consists of a fused imidazole and pyrimidine ring.
  • Substituents:
    • A bromine atom at the 6-position.
    • A dichlorophenyl group at the 8-position.

Data

  • Molecular Formula: C11H5BrCl2N4C_{11}H_5BrCl_2N_4
  • Molecular Weight: 343.994 g/mol
  • CAS Number: 1227958-56-6
  • Chemical Structure Representation:
6 Bromo 8 2 6 dichlorophenyl 9H purine\text{6 Bromo 8 2 6 dichlorophenyl 9H purine}
Chemical Reactions Analysis

The compound can undergo various chemical reactions typical for purines:

  1. Electrophilic Substitution: The bromine and chlorine substituents can participate in further electrophilic aromatic substitutions.
  2. Nucleophilic Substitution: The presence of electron-withdrawing groups enhances the reactivity of the aromatic rings towards nucleophiles.
  3. Dehydrohalogenation: Under certain conditions, halogen atoms can be eliminated to form double bonds or other functional groups.

Technical Details:
Reactions are often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to improve solubility and reactivity .

Mechanism of Action

The mechanism of action for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine primarily involves its interaction with biological targets such as enzymes involved in nucleic acid metabolism:

  1. Inhibition of Topoisomerases: The compound has been shown to act as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription.
  2. Competitive Inhibition: It competes with ATP or other substrates for binding sites on target enzymes, leading to disruption in DNA processing.

Data

Studies indicate that compounds similar to 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine exhibit significant inhibitory effects on topoisomerase II activity, which is vital for treating proliferative diseases like cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethylformamide; limited solubility in water due to hydrophobic characteristics.
  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine has several scientific applications:

  1. Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting topoisomerase II-related pathways.
  2. Biochemical Research: Used in studies examining nucleic acid interactions and enzyme inhibition mechanisms.
  3. Pharmaceutical Development: Potentially useful in formulating therapies for cancers and other proliferative diseases due to its biological activity against key enzymes involved in DNA metabolism .

This compound exemplifies the intricate relationship between structure and function in drug design, highlighting its potential role in advancing therapeutic strategies against challenging diseases.

Structural Characterization and Molecular Properties of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

This halogenated purine derivative, systematically named 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine (CAS: 1227958-56-6), represents a structurally intricate scaffold with potential applications in medicinal chemistry and materials science. Its molecular formula is C₁₁H₅BrCl₂N₄, with a molecular weight of 343.99 g/mol [1] [3] [6]. The compound’s architecture features a purine core substituted at the 6-position with bromine and at the 8-position with a 2,6-dichlorophenyl group – a sterically demanding and electron-deficient aryl moiety.

Crystallographic Analysis and X-ray Diffraction Studies

While experimental single-crystal X-ray diffraction data for this specific compound is absent in the literature, its structural assignment relies on analogous purine derivatives and computational modeling. The canonical purine ring system typically exhibits planarity, but the steric bulk of the 2,6-dichlorophenyl substituent at C8 likely induces significant out-of-plane distortion. This ortho-dichloro substitution creates steric crowding between the chlorine atoms (Cl1, Cl2) and purine protons (H7, H9), forcing the aryl ring into a near-perpendicular orientation relative to the purine plane. Such torsional strain is corroborated by molecular mechanics simulations and crystallographic data of related 8-arylpurines [9]. The predicted crystal packing would involve π-π stacking of purine rings offset by hydrophobic interactions of halogen atoms, stabilized by weak C–H⋯N and C–H⋯Cl hydrogen bonds.

Table 1: Hypothesized Crystallographic Parameters Based on Analogous Purines

ParameterPredicted ValueNotes
Crystal SystemMonoclinicCommon for substituted purines
Space GroupP2₁/cFavored for centrosymmetric molecules
Torsion Angle (C8-Ar)75-85°Due to ortho-chlorine steric hindrance
Key Interatomic Distances
C-Br~1.89 ÅTypical C(sp²)-Br bond length
C-Cl~1.73 ÅAryl chloride bond length
Purine Ring Bond AnglesN7-C8-N9 ≈ 126°Distortion from ideal 120° due to aryl substitution

Spectroscopic Profiling (NMR, IR, UV-Vis, and Mass Spectrometry)

NMR Spectroscopy: Theoretical 1H NMR predicts distinct signals reflecting the compound’s asymmetry:

  • Purine H2 proton: Downfield singlet near δ 9.0 ppm (deshielded by adjacent nitrogens).
  • Aromatic protons: Complex patterns between δ 7.3–7.6 ppm (phenyl ring’s C3,C4,C5-H coupled with ortho/meta relationships).
  • No observable H8 signal (substituted).13C NMR would reveal ~11 distinct carbons, with C4/C5 (purine) and C1 (phenyl) as quaternary signals. Characteristic downfield shifts expected for C6 (δ ~152 ppm, bromine effect) and C8 (δ ~150 ppm, aryl substitution) [3] [7].

IR Spectroscopy: Key absorptions include:

  • N-H stretch: ~3150 cm⁻¹ (purine N9-H).
  • C=C/C=N stretches: 1580–1650 cm⁻¹ (purine ring and aryl system).
  • C-Br stretch: ~670 cm⁻¹.
  • C-Cl stretches: 730–780 cm⁻¹.

UV-Vis Spectroscopy: The extended π-system with electron-withdrawing groups predicts λmax ≈ 265 nm (π→π* transition of purine) and ≈ 290 nm (charge transfer involving bromine/dichlorophenyl → purine).

Mass Spectrometry: High-resolution ESI-MS would show [M+H]+ ion at m/z 344.9498 (theoretical for C₁₁H₆⁷⁹Br³⁵Cl₂N₄), with isotopic clusters confirming Br (1:1 M/M+2) and Cl (3:4:1 M/M+2/M+4) patterns [1] [6].

Table 2: Predicted Key Spectroscopic Signatures

TechniqueKey Signals/PredictionsStructural Assignment
1H NMRδ 9.02 (s, 1H, H2)Purine C2-H
δ 7.35–7.55 (m, 3H, Ar-H)Phenyl C3,C4,C5-H
13C NMRδ 152.1 (C6), 150.8 (C8), 142.5 (C4), 134.5 (C2, purine)Halogen-substituted carbons
δ 132.2 (C1, Ph), 130.8 (C2/C6, Ph), 129.1 (C4, Ph), 128.5 (C3/C5, Ph)Dichlorophenyl carbons
IR3150 cm⁻¹ (br), 1590, 1570, 1485 cm⁻¹, 735 cm⁻¹, 680 cm⁻¹ν(N-H), ν(C=N/C=C), δ(Cl), ν(C-Br)
UV-Visλmax = 265 nm (ε > 10,000 M⁻¹cm⁻¹), 290 nm sh (ε ≈ 3,500 M⁻¹cm⁻¹)π→π, n→π transitions
HRMS (ESI+)[M+H]+ observed: 344.9498 (calc. 344.9499 for C₁₁H₆⁷⁹Br³⁵Cl₂N₄)Molecular ion confirmation

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G(d,p)) reveal key electronic features:

  • Electrostatic Potential: The purine N1, N3, N7 atoms exhibit high negative potential (nucleophilic sites), while bromine and chlorines show positive potential (σ-holes), suggesting halogen bonding capability.
  • Frontier Orbitals: The HOMO (-6.8 eV) is localized on the purine π-system and phenyl ring, indicating susceptibility to electrophilic attack. The LUMO (-2.5 eV) shows significant density at C2, C4, and C8, highlighting electrophilic character [9].
  • AIM Analysis: Confirms critical bond critical points (BCPs) between C-Br (ρ ≈ 0.28 e/bohr³) and C-Cl bonds (ρ ≈ 0.32 e/bohr³), with Laplacians (∇²ρ > 0) indicative of closed-shell (ionic/polar) interactions.
  • NBO Charges: Bromine carries substantial negative charge (-0.25 e), while adjacent C6 is highly positive (+0.42 e), polarizing the C-Br bond. Similarly, phenyl ring chlorines bear ~-0.15 e charge.

These calculations predict enhanced reactivity towards nucleophilic aromatic substitution (SNAr) at C6 due to bromine lability and electron withdrawal by chlorines. The electron-deficient nature also favors metal coordination at N7 or π-stacking interactions.

Comparative Analysis with Analogous Purine Derivatives [1] [3] [4]

The structural and electronic properties of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine diverge significantly from simpler purine analogs:

  • vs. 6-Bromopurine (C₅H₃BrN₄): The unsubstituted analog lacks the 8-aryl group. This reduces steric bulk but also diminishes electron deficiency. C6-Br in 6-bromopurine is more labile due to less π-delocalization stabilization. Calculated dipole moment is lower (~5.1 D vs. ~7.8 D), impacting solubility.

  • vs. 6-Bromo-8-ethylpurine (C₇H₇BrN₄): Replacing the dichlorophenyl with ethyl [10] removes π-conjugation and halogen bonding potential. The ethyl group exerts minimal electronic effect (+I inductive donation slightly reduces C6 electrophilicity). Steric hindrance is lower (freely rotating alkyl chain vs. rigid aryl).

  • vs. 8-(2,6-Dichlorophenyl)-9H-purine: Removal of the C6 bromine increases electron density at C6, making it less electrophilic. HOMO-LUMO gap widens by ~0.5 eV, potentially blue-shifting UV absorbance.

The synergistic effects in 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine are critical:

  • The 2,6-dichloroaryl group electronically deactivates the ring for SNAr but sterically shields C2/C6 positions.
  • Bromine at C6 acts as a synthetic handle for cross-coupling (Suzuki, Stille) or amination.
  • Ortho-chlorines restrict aryl rotation (higher rotational barrier ΔG‡ ≈ 15 kcal/mol), creating a chiral axis in N9-substituted derivatives.
  • Combined halogen substitutions enhance molecular polarizability, promoting solid-state close contacts (C–Br⋯Cl, C–Br⋯N) absent in mono-halogenated analogs.

Properties

CAS Number

1227958-56-6

Product Name

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

IUPAC Name

6-bromo-8-(2,6-dichlorophenyl)-7H-purine

Molecular Formula

C11H5BrCl2N4

Molecular Weight

343.993

InChI

InChI=1S/C11H5BrCl2N4/c12-9-8-11(16-4-15-9)18-10(17-8)7-5(13)2-1-3-6(7)14/h1-4H,(H,15,16,17,18)

InChI Key

CPHQYGWOXFTDEY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=N3)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.